molecular formula C21H25N5O4 B14085417 methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate

methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate

Cat. No.: B14085417
M. Wt: 411.5 g/mol
InChI Key: KLGDQCBSXOZQTN-UHFFFAOYSA-N
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Description

Methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate is a complex organic compound belonging to the class of purine derivatives Purine derivatives are widely studied due to their extensive applications in biology, biochemistry, and medicine

Preparation Methods

The synthesis of methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate can be achieved through a multi-step process. One common method involves the following steps:

Chemical Reactions Analysis

Methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the purine ring’s substituents are replaced by nucleophiles like amines or thiols.

Scientific Research Applications

Methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may act as an inhibitor of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate can be compared with other purine derivatives, such as:

Properties

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

IUPAC Name

methyl 2-[6-(4-butylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C21H25N5O4/c1-4-5-6-14-7-9-15(10-8-14)24-11-12-25-17-18(22-20(24)25)23(2)21(29)26(19(17)28)13-16(27)30-3/h7-10H,4-6,11-13H2,1-3H3

InChI Key

KLGDQCBSXOZQTN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC

Origin of Product

United States

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